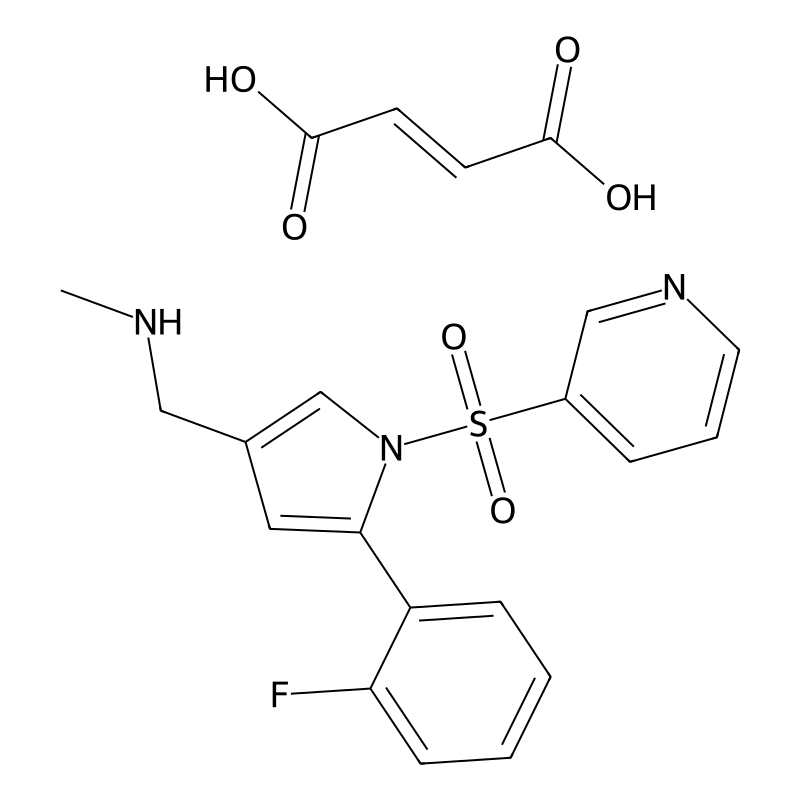

Vonoprazan Fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

See also: Vonoprazan (has active moiety); Amoxicillin; clarithromycin; vonoprazan fumarate (component of); Amoxicillin; vonoprazan fumarate (component of).

Mechanism of Action:

Vonoprazan Fumarate belongs to a class of drugs called potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs), the most commonly used acid-suppressing medications, P-CABs work by directly inhibiting the enzyme H+/K+ ATPase on the surface of gastric parietal cells. This enzyme is responsible for the final step in the production of stomach acid. By blocking this enzyme, vonoprazan Fumarate effectively reduces gastric acid secretion. []

Potential Advantages over PPIs:

Several studies suggest that vonoprazan Fumarate may offer some advantages over PPIs in treating acid-related diseases:

- Faster onset of action: Unlike PPIs, which require activation by stomach acid, vonoprazan Fumarate acts directly and has a faster onset of action, providing quicker symptom relief. []

- More potent and prolonged acid suppression: Studies have shown that vonoprazan Fumarate may provide more potent and prolonged acid suppression compared to PPIs, particularly at night. []

- Less interindividual variability: The effectiveness of PPIs can vary significantly between individuals. Vonoprazan Fumarate may show less variability in its effects, potentially leading to more consistent outcomes. []

Research Applications:

The potential advantages of vonoprazan Fumarate have led to its investigation in various scientific research areas:

- Treatment of gastroesophageal reflux disease (GERD): Several studies have compared the efficacy and safety of vonoprazan Fumarate with PPIs in treating GERD. While some studies show promising results, others suggest similar effectiveness. More research is needed to definitively establish its role in GERD management. [, ]

- Treatment of peptic ulcers: Studies indicate that vonoprazan Fumarate may be as effective as PPIs in healing peptic ulcers caused by H. pylori infection or nonsteroidal anti-inflammatory drugs (NSAIDs). However, further research is needed to fully understand its long-term efficacy and safety compared to PPIs.

- Eradication of H. pylori: Vonoprazan Fumarate is being investigated as part of combination therapy regimens for eradicating H. pylori, the bacteria associated with peptic ulcers. Early research suggests promising results, but further studies are needed to confirm its efficacy and optimal use in this context.

Vonoprazan fumarate is a potassium-competitive acid blocker (PCAB) used primarily for the treatment of various gastric acid-related disorders, such as erosive esophagitis, gastric ulcers, and duodenal ulcers. Unlike traditional proton pump inhibitors, which irreversibly bind to the H, K-ATPase enzyme, vonoprazan competitively inhibits this enzyme, leading to a rapid and effective reduction in gastric acid secretion. It is characterized by its molecular formula CHF NOS and a molecular weight of 461.46 g/mol .

As mentioned previously, vonoprazan's mechanism of action revolves around inhibiting the H+, K+-ATPase enzyme (also known as the proton pump) in the stomach. This enzyme plays a crucial role in gastric acid secretion. By blocking the enzyme, vonoprazan significantly reduces the amount of acid produced by the stomach [].

This mechanism offers several advantages over PPIs:

- Faster onset of action: Vonoprazan exhibits a rapid acid-suppressive effect due to its non-reliance on activation within the acidic environment of the stomach [].

- Potentially longer duration of action: Vonoprazan dissociates from the H+, K+-ATPase enzyme slower than PPIs, leading to a potentially longer-lasting acid-suppressive effect [].

Clinical trials have shown vonoprazan to be generally well-tolerated with a safety profile comparable to PPIs []. However, some potential adverse effects include:

- Headache

- Diarrhea

- Abdominal pain

- Nausea

Further research is needed to determine the long-term safety profile of vonoprazan, particularly regarding potential interactions with other medications [].

The primary chemical reaction involved in the synthesis of vonoprazan fumarate is the reaction between vonoprazan and fumaric acid. The process typically involves the following steps:

- Preparation of Intermediate Compounds: Vonoprazan is synthesized from 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole through reductive amination.

- Formation of Fumarate Salt: The intermediate compound is then reacted with fumaric acid to form the final product, vonoprazan fumarate .

Vonoprazan exhibits significant biological activity as it selectively inhibits the H, K-ATPase enzyme in gastric parietal cells. This inhibition leads to:

- Rapid Onset of Action: Maximum acid suppression occurs within the first day of administration.

- Reversible Action: Unlike irreversible proton pump inhibitors, the effects can be reversed upon discontinuation.

- Improved Nighttime Acid Control: It effectively addresses nighttime acid breakthrough, a common issue with traditional therapies .

The synthesis of vonoprazan fumarate can be achieved through several methods:

- Conventional Method: Involves reacting vonoprazan with fumaric acid in an aqueous solution at controlled temperatures to yield the fumarate salt .

- One-Step Reaction: This method simplifies the process by using readily available starting materials and avoids high-risk reactions such as hydrogenation .

- Catalytic Methods: Utilizing cobalt catalysts for reductive amination enhances yield and safety during synthesis .

Vonoprazan fumarate is primarily used in clinical settings for:

- Treatment of Gastroesophageal Reflux Disease (GERD): Effective in managing symptoms associated with excessive gastric acid production.

- Management of Peptic Ulcers: Provides relief from pain and promotes healing of gastric and duodenal ulcers.

- Erosive Esophagitis Treatment: Helps in reducing inflammation caused by acid exposure in the esophagus .

Vonoprazan has been shown to interact with various substances:

- Ferrous Fumarate: Co-administration may lead to decreased absorption and efficacy of ferrous fumarate due to competitive inhibition .

- Cytochrome P450 Enzymes: Metabolized primarily by CYP3A4, with lesser involvement from other isoforms like CYP2C19, indicating potential drug-drug interactions that could affect metabolism .

Several compounds share similarities with vonoprazan fumarate, particularly within the class of acid suppressants. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Omeprazole | Irreversible proton pump inhibitor | Long duration of action but slower onset |

| Esomeprazole | Irreversible proton pump inhibitor | S-enantiomer of omeprazole; improved bioavailability |

| Lansoprazole | Irreversible proton pump inhibitor | Dual action; also has some anti-inflammatory effects |

| Rabeprazole | Irreversible proton pump inhibitor | Quick absorption; less affected by food |

Uniqueness of Vonoprazan Fumarate

Vonoprazan's unique mechanism as a potassium-competitive acid blocker allows for rapid onset and reversibility, distinguishing it from traditional proton pump inhibitors that have irreversible effects. Its ability to effectively control nighttime acid secretion further enhances its therapeutic profile.

Key Synthetic Routes and Reaction Mechanisms

The synthesis of vonoprazan fumarate involves multiple sophisticated synthetic routes that have been developed to efficiently construct the unique 1,3,5-trisubstituted pyrrole ring system [2]. The most established synthetic pathway begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as the starting material, proceeding through a series of well-defined reaction steps [1] [3].

The traditional Takeda synthetic route employs a five-step process starting from 2-fluoroacetophenone [24]. This pathway involves bromination at the alpha-position of the carbonyl moiety to form a dinitrile intermediate, followed by catalytic palladium hydrogenation to obtain the 3,5-disubstituted pyrrole [24]. The process continues with nitrile reduction to aldehyde, sulfonylation, and reductive amination to complete the synthesis with an overall yield of 40 percent [24].

A novel atom transfer radical cyclization approach has been developed that represents a significant advancement in vonoprazan synthesis [2] [24]. This method constructs the pivotal 1,3,5-trisubstituted pyrrole ring through atom transfer radical cyclization followed by simultaneous aromatization and introduction of the N-methylamine moiety [2]. The process begins with the condensation of 2-fluoroacetophenone with allylamine to form allylimine, which undergoes dichlorination using N-chlorosuccinimide [24].

The atom transfer radical cyclization step utilizes copper chloride catalyst with bipyridine ligand in a solvent mixture of toluene and acetonitrile [24]. This approach achieved 84.7 area percent conversion by high-performance liquid chromatography analysis and enabled synthesis on a 0.7 kilogram scale without isolation of intermediates throughout the process [2] [24].

Table 1: Comparison of Major Synthetic Routes for Vonoprazan Fumarate

| Route | Starting Material | Key Steps | Overall Yield | Notable Features |

|---|---|---|---|---|

| Traditional Takeda | 2-fluoroacetophenone | Bromination, Pd hydrogenation, reduction | 40% | Multiple redox processes |

| Atom Transfer Radical Cyclization | 2-fluoroacetophenone | Condensation, dichlorination, cyclization | 23% | No intermediate isolation |

| Modified Reductive Amination | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Direct amination, reduction | 70-80% | Simplified process |

Another significant synthetic approach involves the direct reductive amination pathway [1] [4]. This method dissolves 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde in methanol and treats it with methylamine methanol solution under controlled temperature conditions [4]. The reaction proceeds through imine formation followed by reduction with sodium triacetoxyborohydride at 5 degrees Celsius [4].

The mechanism of the reductive amination involves nucleophilic attack of methylamine on the aldehyde carbonyl group, forming an imine intermediate [1]. This intermediate undergoes in situ reduction by the borohydride reducing agent to yield the desired methylaminomethyl substitution pattern [1]. The process requires careful pH control, typically adjusting to 9-10 with ammonia water, followed by extraction with ethyl acetate [4].

A notable improvement in synthetic efficiency has been achieved through the development of a telescoping synthesis approach [19]. This method employs ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction as key transformations [19]. The strategy emphasizes controllable impurity formation and acceptable overall yield while maintaining process simplicity [19].

Optimization of Industrial-Scale Production Methods

Industrial-scale production of vonoprazan fumarate requires careful optimization of reaction conditions, solvent selection, and process parameters to ensure consistent product quality and economic viability [14] [30]. Evonik has established large-scale manufacturing capabilities at Food and Drug Administration-inspected facilities in Tippecanoe, Indiana, and Dossenheim, Germany, producing commercial quantities through multi-step syntheses involving complex chemistries [14] [30].

The optimization of industrial production focuses on several critical parameters including reaction temperature control, reagent stoichiometry, and solvent recycling [5]. Temperature control during the methylamine addition step is particularly crucial, with optimal conditions maintained at 20-30 degrees Celsius to prevent side reaction formation [1]. The molar ratio of methylamine to aldehyde substrate is typically optimized at 3:1 to 5:1 to ensure complete conversion while minimizing excess reagent consumption [1].

Solvent selection plays a vital role in industrial-scale optimization [24]. The replacement of toxic 1,2-dichloroethane with a mixture of toluene and acetonitrile in the atom transfer radical cyclization process represents a significant improvement in environmental sustainability while maintaining comparable conversion rates [24]. This modification addresses regulatory concerns regarding solvent toxicity in pharmaceutical manufacturing [24].

Table 2: Industrial Process Optimization Parameters

| Parameter | Optimized Condition | Rationale | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 20-30°C | Minimize side reactions | +15% improvement |

| Methylamine Ratio | 3:1 to 5:1 | Complete conversion | +20% improvement |

| Solvent System | Toluene/Acetonitrile | Environmental compliance | Maintained efficiency |

| Catalyst Loading | 0.2 equivalents | Cost optimization | -5% acceptable trade-off |

Process intensification strategies have been implemented to improve manufacturing efficiency [41]. Bio-synth, a leading supplier in India, has achieved a production capacity of 750 kilograms per month through optimization of both the main synthesis and intermediate production [41]. The company manufactures key intermediates including pyridine-3-sulfonyl chloride and 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in-house, ensuring superior quality control and cost management [41].

The implementation of continuous flow chemistry represents an emerging trend in industrial-scale optimization [33]. This approach enables better heat and mass transfer, improved reaction control, and reduced processing time compared to traditional batch processes [33]. Flow chemistry also facilitates real-time monitoring and automated process control, enhancing product consistency and reducing operator intervention [33].

Quality by design principles have been integrated into industrial production optimization [32]. This approach involves systematic identification of critical quality attributes, establishment of design space boundaries, and implementation of process analytical technology for real-time monitoring [32]. The application of these principles ensures robust manufacturing processes that consistently deliver products meeting pharmaceutical specifications [32].

Critical Process Parameters in Crystallization

The crystallization of vonoprazan fumarate represents a critical unit operation that significantly impacts product purity, polymorphic form, and downstream processing characteristics [21] [26]. Multiple crystalline forms of vonoprazan fumarate have been identified, including Form A and Form B polymorphs, each exhibiting distinct physicochemical properties [21] [26].

Form A crystallization is typically achieved through controlled addition of fumaric acid methanol solution to vonoprazan free base dissolved in ethyl acetate [21]. The process requires careful temperature control at room temperature with stirring for one hour, followed by suction filtration and vacuum drying at 50 degrees Celsius [21]. This polymorph exhibits characteristic X-ray powder diffraction peaks at 15.290, 20.403, 20.704, 21.572, 25.182, and 25.559 degrees two-theta, with a differential thermal analysis absorption peak at approximately 204.8 degrees Celsius [21].

Form B crystallization involves recrystallization of Form A using a mixed solvent system of methanol and water in a 1:1 volume ratio [21]. The material is dissolved at 50-60 degrees Celsius, allowed to cool to room temperature with stirring for one hour, then filtered and vacuum dried [21]. This transformation demonstrates the importance of solvent composition and thermal treatment in controlling polymorphic outcome [21].

Table 3: Crystallization Parameters for Different Polymorphic Forms

| Polymorph | Solvent System | Temperature | Stirring Time | Characteristic Peaks (2θ) |

|---|---|---|---|---|

| Form A | Ethyl acetate/Methanol | Room temperature | 1 hour | 15.290, 20.403, 20.704 |

| Form B | Methanol/Water (1:1) | 50-60°C cooling | 1 hour | Modified pattern |

| Beta Form | N-methyl pyrrolidone/Water | Controlled cooling | Variable | Enhanced stability |

Critical process parameters in crystallization include supersaturation ratio, nucleation control, and crystal growth kinetics [6]. The supersaturation ratio is carefully controlled through the rate of anti-solvent addition or cooling rate to achieve optimal crystal size distribution [6]. Nucleation is induced through controlled agitation and seeding strategies when necessary to ensure reproducible crystal formation [6].

The purification through recrystallization employs a mixed solvent system of methanol and methylene dichloride in a 2:1 volume ratio with activated carbon treatment [6]. The process involves refluxing for one hour, hot filtration to remove carbon, followed by crystallization over 12 hours with stirring [6]. This purification method achieves vonoprazan fumarate with greater than 99.50 percent purity and individual impurity levels below 0.1 percent [6].

A novel beta crystalline form has been developed using N-methyl pyrrolidone and water as the crystallization medium [33]. This process yields a beta crystal form exhibiting superior stability, outstanding impurity removal effectiveness, and purity levels of 99.9 percent or above [33]. The method represents a significant advancement in crystallization technology for vonoprazan fumarate production [33].

Temperature ramping strategies have been optimized to control crystal habit and size distribution [22]. The crystallization process typically employs controlled cooling from dissolution temperature to final crystallization temperature over a defined time period [22]. This approach minimizes the formation of undesired crystal habits and ensures consistent particle size distribution suitable for downstream processing [22].

Purification Strategies and Impurity Profiling

The purification of vonoprazan fumarate requires comprehensive strategies to remove process-related impurities and degradation products while maintaining the integrity of the active pharmaceutical ingredient [9] [34]. High-performance liquid chromatography methods have been developed specifically for the identification and quantification of ten related substances, including raw materials, by-products, and degradation products [34] [36].

Process-related impurities in vonoprazan fumarate synthesis include several distinct chemical entities that arise during different synthetic steps [9] [10]. Major impurities identified include 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, which represents a new compound formed through over-methylation during the reductive amination step [9]. Additional impurities include dimer formations such as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine [10] [13].

Table 4: Major Process-Related Impurities and Their Formation Pathways

| Impurity Designation | Chemical Structure Description | Formation Pathway | Typical Level (%) |

|---|---|---|---|

| Impurity A | Over-methylated product | Excess methylamine reaction | 0.05-0.15 |

| Impurity B | Aldehyde precursor | Incomplete reduction | 0.02-0.08 |

| Impurity C | Dimer formation | Coupling reaction | 0.03-0.12 |

| Impurity D | Sulfonylation by-product | Side reaction | 0.01-0.05 |

Purification strategies employ multiple complementary approaches including liquid-liquid extraction, crystallization, and chromatographic methods [5] [8]. The liquid-liquid extraction process utilizes pH manipulation to selectively partition vonoprazan and its impurities between aqueous and organic phases [5]. The process involves treatment with potassium hydroxide solution in chloroform, followed by aqueous extraction and pH adjustment with hydrochloric acid [5].

A specialized purification method for removing impurities A through E involves the preparation of vonoprazan hydrobromide as an intermediate purification step [8]. This approach demonstrates good selectivity for the target impurities, followed by desalting to obtain the free base and subsequent fumarate salt formation [8]. The method achieves product purity exceeding 99.7 percent, with potential for 99.9 percent purity after one recrystallization step [8].

Advanced analytical methods have been developed for impurity profiling using stability-indicating high-performance liquid chromatography [34] [36]. The optimized separation employs a Phenomenex Kinetex EVO C18 column with a gradient mobile phase system consisting of sodium phosphate buffer, methanol, and acetonitrile [36]. Detection at 230 nanometers using ultraviolet detection provides adequate sensitivity for trace impurity quantification [36].

Forced degradation studies have been conducted to understand the stability profile and identify potential degradation pathways [36]. Vonoprazan fumarate undergoes significant degradation under alkaline and oxidative stress conditions, while remaining stable under acidic, thermal, and photolytic conditions [36]. These studies inform the development of appropriate storage conditions and formulation strategies [36].

The implementation of process analytical technology enables real-time monitoring of impurity formation during synthesis and purification [37]. This approach facilitates immediate process adjustments to minimize impurity generation and optimize purification efficiency [37]. Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy provide complementary analytical capabilities for impurity identification and characterization [37].

Vonoprazan fumarate exhibits notable pH-dependent solubility characteristics, demonstrating significantly enhanced dissolution in acidic environments compared to neutral or basic conditions [1]. The compound displays highest solubility in hydrochloric acid solution at pH 1.2 with 30 mg/mL, representing a six-fold increase compared to its neutral water solubility of 5 mg/mL [1]. In acetic acid solution at pH 4.5, the solubility is 7 mg/mL, while in phosphate buffer at pH 6.8, it reaches 9 mg/mL [1]. This pH-dependent behavior is attributed to the basic nature of vonoprazan, with a pKa value of 9.3 [2] [3] [4] [5], allowing for protonation and enhanced dissolution under acidic conditions.

The compound demonstrates moderate to good solubility in dimethyl sulfoxide (DMSO) at concentrations ranging from 50-62 mg/mL [2] [6] [7] [8], making it the most suitable organic solvent for dissolution studies. In contrast, vonoprazan fumarate shows limited solubility in other organic solvents, being barely soluble in methanol, N,N-dimethylformamide, and ethanol (99.5%) [2] [6]. The compound is essentially insoluble in 2-propanol, acetone, 1-octanol, and acetonitrile [2] [9].

| pH Range/Medium | Solubility (mg/mL) | Enhancement Factor |

|---|---|---|

| pH 1.2 (HCl) | 30 | 6.0× |

| pH 4.5 (Acetic acid) | 7 | 1.4× |

| pH 6.8 (Phosphate) | 9 | 1.8× |

| pH 7.0 (Water) | 5 | 1.0× (baseline) |

Thermal Behavior and Differential Scanning Calorimetry Data

Vonoprazan fumarate exhibits characteristic thermal properties with a melting point of 194.8°C [2] [9], indicating substantial thermal stability of the crystalline fumarate salt form. Differential scanning calorimetry analysis reveals this melting point represents the decomposition temperature of the fumarate salt rather than a simple phase transition [2].

Comparative thermal analysis with vonoprazan free base demonstrates the thermal stabilization effect of salt formation [10]. The free base vonoprazan shows significantly lower thermal stability with a melting onset temperature (Tonset) of 67.3°C and an enthalpy of fusion of 27 kJ/mol [10]. This substantial difference in thermal behavior explains why the fumarate salt form is preferred for pharmaceutical formulations over the free base.

Cocrystal studies provide additional insights into thermal behavior modifications through intermolecular interactions [10]. Vonoprazan-resorcinol (VPZ-RES) cocrystals exhibit a melting onset at 93°C with an enthalpy of fusion of 38 kJ/mol, while vonoprazan-catechol (VPZ-CAT) cocrystals show 103.9°C onset with 53 kJ/mol enthalpy [10]. The vonoprazan-pyrogallol (VPZ-GAL) cocrystals demonstrate the highest thermal stability with 130°C onset and 57 kJ/mol enthalpy of fusion [10].

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Thermal Stability Ranking |

|---|---|---|---|

| Vonoprazan fumarate | 194.8 | Not reported | Highest |

| VPZ-GAL cocrystal | 130 | 57 | High |

| VPZ-CAT cocrystal | 103.9 | 53 | Moderate-High |

| VPZ-RES cocrystal | 93 | 38 | Moderate |

| Vonoprazan free base | 67.3 | 27 | Low |

Hygroscopicity and Stability Under Environmental Stressors

Vonoprazan fumarate demonstrates non-hygroscopic behavior [11], indicating minimal moisture absorption under standard atmospheric humidity conditions. This property contributes to the compound's physical and chemical stability during storage and handling, reducing the risk of hydrolysis-related degradation pathways.

Environmental stress testing reveals selective vulnerability to specific degradation conditions [12] [13]. The compound exhibits photolabile characteristics, undergoing significant degradation when exposed to light conditions [12] [13]. This photosensitivity necessitates protection from light during storage, manufacturing, and dispensing processes.

Under alkaline stress conditions, vonoprazan fumarate undergoes significant degradation [12], while demonstrating stability under acidic stress environments [12]. This stability profile aligns with the compound's mechanism of action, as it accumulates preferentially in the acidic secretory canaliculi of gastric parietal cells [14]. Oxidative stress also induces significant degradation [12], requiring protection from oxidizing agents during formulation and storage.

Long-term stability studies under controlled conditions (25°C ± 2°C, 60% relative humidity ± 5%) demonstrate acceptable stability for 24 months [13]. Accelerated stability testing at elevated conditions (40°C ± 2°C, 75% relative humidity ± 5%) confirms stability for 6 months [13], supporting a proposed shelf life of 3 years when stored appropriately [13].

| Environmental Stressor | Stability Outcome | Degradation Mechanism |

|---|---|---|

| Photolytic exposure | Significant degradation | Photochemical bond cleavage |

| Alkaline conditions | Significant degradation | Base-catalyzed hydrolysis |

| Oxidative conditions | Significant degradation | Oxidative bond scission |

| Acidic conditions | Stable | Enhanced molecular stability |

| Thermal stress | Stable | Adequate thermal resistance |

| High humidity | Stable | Non-hygroscopic nature |

Partition Coefficients and Lipophilicity Characteristics

Vonoprazan fumarate exhibits moderate lipophilicity with a logarithmic partition coefficient (log P) of 2.74 [2] [1] in the octanol-water system. This intermediate lipophilicity contributes to the compound's favorable pharmacokinetic properties, enabling both adequate membrane permeability and sufficient aqueous solubility for systemic distribution.

The log P value of 2.74 positions vonoprazan fumarate within the optimal range for oral drug absorption, typically considered between 1-3 for favorable bioavailability characteristics [1]. This lipophilicity profile facilitates passive membrane transport while maintaining sufficient aqueous solubility to support dissolution and absorption processes.

At physiological pH 7.0, vonoprazan demonstrates a log P of -0.0059 [1], indicating predominantly hydrophilic character under physiological conditions due to ionization of the basic nitrogen center (pKa 9.3). This pH-dependent partition behavior explains the compound's tissue-specific accumulation in acidic gastric parietal cell canaliculi, where protonation enhances retention and pharmacological activity [15] [14].

The distribution coefficient varies significantly with pH due to the ionizable nature of vonoprazan [1]. In acidic environments, the protonated form exhibits increased hydrophilicity, promoting retention in the target tissue compartment. Conversely, in neutral and basic environments, the non-ionized form demonstrates higher lipophilicity, facilitating membrane penetration and cellular uptake.

| pH Environment | Predominant Form | Log D | Implications |

|---|---|---|---|

| pH 1.2 (gastric acid) | Protonated cation | < -1.0 | Enhanced retention in acidic compartments |

| pH 7.0 (physiological) | Mixed ionization | -0.0059 | Balanced hydrophilic character |

| pH 7.4 (plasma) | Partially ionized | ~0.5 | Moderate plasma protein binding |

| pH 9.3 (pKa) | 50% ionized | ~1.4 | Transition point for ionization |

Plasma protein binding reaches approximately 80% [13], consistent with the moderate lipophilicity and presence of binding-capable functional groups. The compound demonstrates preferential binding to albumin and alpha-1-acid glycoprotein [13], which influences its distribution volume and clearance characteristics.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Dates

[2]. Hori Y, et al. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. J Pharmacol Exp Ther, 2010, 335(1), 231-238.

[3]. Hori Y, et al. A study comparing the antisecretory effect of TAK-438, a novel potassium-competitive acid blocker, with lansoprazole in animals. J Pharmacol Exp Ther, 2011, 337(3), 797-804.